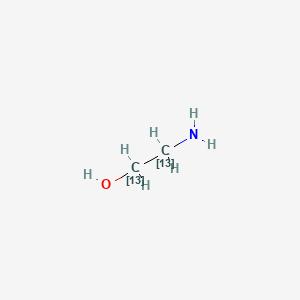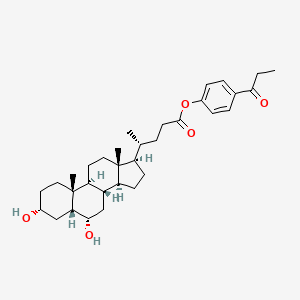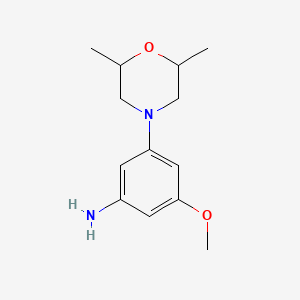
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups, including an amino group (NH2), a chlorophenyl group, a carboxymethyl group (COOH-CH2-), and a phenylnitrone group. These functional groups could potentially give the compound various properties, such as reactivity with acids and bases, potential for hydrogen bonding, and reactivity with other organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, amino group, and carboxymethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group might react with acids to form amides, while the carboxymethyl group could react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves the reaction of 2-amino-5-chlorobenzaldehyde with hydroxylamine hydrochloride to form α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine. This intermediate is then reacted with sodium cyanide to form α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine. The nitrile group is then hydrolyzed to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine, which is subsequently reacted with sodium nitrite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion. This ion is then reduced with sodium dithionite to form α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone, which is then converted to the monosodium salt form by reaction with sodium hydroxide.", "Starting Materials": ["2-amino-5-chlorobenzaldehyde", "hydroxylamine hydrochloride", "sodium cyanide", "sodium nitrite", "sodium dithionite", "sodium hydroxide"], "Reaction": ["2-amino-5-chlorobenzaldehyde + hydroxylamine hydrochloride → α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-hydroxybenzylideneimine + sodium cyanide → α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(cyanomethyl)benzylideneimine + hydrochloric acid → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)benzylideneimine + sodium nitrite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrosonium ion + sodium dithionite → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone", "α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone + sodium hydroxide → α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt"] } | |
| 2109-57-1 | |
Fórmula molecular |
C15H12ClN2NaO3 |
Peso molecular |
326.712 |
Nombre IUPAC |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
Clave InChI |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)


![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)


